Cas no 1250656-10-0 (1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one)

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-difluorophenyl)-2-hydroxyethan-1-one
- 2',6'-Difluoro-2-hydroxyacetophenone
- SY131005
- 1-(2,6-difluorophenyl)-2-hydroxyethanone
- 2,6-DIFLUORO-2-HYDROXYACETOPHENONE
- A920809
- Z2787258002
- 2 inverted exclamation mark ,6 inverted exclamation mark -Difluoro-2-hydroxyacetophenone
- 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one
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- MDL: MFCD16165833
- Inchi: 1S/C8H6F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2
- InChI Key: BCVRWMGPLHANSR-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(CO)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Topological Polar Surface Area: 37.3
- XLogP3: 1.2
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365164-0.05g |
1-(2,6-difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95.0% | 0.05g |
$181.0 | 2025-02-20 | |
Enamine | EN300-365164-0.5g |
1-(2,6-difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95.0% | 0.5g |
$605.0 | 2025-02-20 | |
Enamine | EN300-365164-2.5g |
1-(2,6-difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95.0% | 2.5g |
$1626.0 | 2025-02-20 | |
1PlusChem | 1P01BTWK-250mg |
1-(2,6-difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95% | 250mg |
$279.00 | 2024-07-10 | |
1PlusChem | 1P01BTWK-1g |
1-(2,6-difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95% | 1g |
$653.00 | 2024-07-10 | |
abcr | AB575164-1g |
2,6-Difluoro-2-hydroxyacetophenone; . |
1250656-10-0 | 1g |
€907.40 | 2024-04-20 | ||
A2B Chem LLC | AW30788-1g |
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95% | 1g |
$564.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286878-50mg |
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95% | 50mg |
¥4881.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286878-1g |
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one |
1250656-10-0 | 95% | 1g |
¥19524.00 | 2024-08-09 | |
eNovation Chemicals LLC | D777558-1g |
2',6'-Difluoro-2-hydroxyacetophenone |
1250656-10-0 | 95% | 1g |
$715 | 2025-02-19 |
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one Related Literature
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one
Research Brief on 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one (CAS: 1250656-10-0) in Chemical Biology and Pharmaceutical Applications
1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one (CAS: 1250656-10-0) is a fluorinated aromatic ketone derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its difluorophenyl and hydroxyketone functional groups, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery, medicinal chemistry, and agrochemical development. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, which are critical factors in pharmaceutical design.
Recent studies have focused on the synthesis and biological evaluation of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one as a potential intermediate for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its role as a key building block in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer progression. The compound's ability to undergo further functionalization has enabled the creation of diverse analogs with improved pharmacological profiles.
In addition to its applications in oncology, 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one has been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. The study attributed this selective activity to the compound's interaction with bacterial cell wall synthesis enzymes, suggesting its potential as a scaffold for developing new antibiotics.
From a synthetic chemistry perspective, advancements in the catalytic asymmetric synthesis of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one have been reported. A 2023 paper in Organic Letters described an enantioselective reduction protocol using chiral catalysts, yielding the optically active form of the compound with high enantiomeric excess. This methodological breakthrough is significant for the production of chiral drugs, where stereochemistry plays a crucial role in biological activity.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and scaling up its synthesis for industrial applications. Future research directions may include structure-activity relationship (SAR) studies to identify more potent derivatives, as well as investigations into its mechanism of action at the molecular level. The versatility of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one positions it as a valuable tool in the ongoing quest for innovative therapeutic solutions.
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